Soyacerebroside II

Description

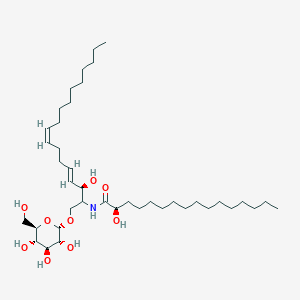

Soyacerebroside II (CAS: 115074-93-6) is a glucocerebroside, a class of sphingolipids composed of a ceramide backbone linked to a glucose moiety. It is structurally characterized by a long-chain amino alcohol (sphingoid base), a fatty acid, and a monosaccharide. This compound is primarily isolated from plant sources such as Glycine max (soybean), Tetragonia tetragonoides (New Zealand spinach), and Allium sativum (garlic) . It has garnered attention for its bioactive properties, including immunomodulatory and neuroprotective effects, though these activities vary significantly compared to structurally similar compounds .

Properties

CAS No. |

115074-93-6 |

|---|---|

Molecular Formula |

C40H75NO9 |

Molecular Weight |

714.0 g/mol |

IUPAC Name |

(2R)-2-hydroxy-N-[(3R,4E,8Z)-3-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]hexadecanamide |

InChI |

InChI=1S/C40H75NO9/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-33(43)32(31-49-40-38(47)37(46)36(45)35(30-42)50-40)41-39(48)34(44)29-27-25-23-21-18-16-14-12-10-8-6-4-2/h19-20,26,28,32-38,40,42-47H,3-18,21-25,27,29-31H2,1-2H3,(H,41,48)/b20-19-,28-26+/t32?,33-,34-,35-,36-,37+,38-,40+/m1/s1 |

InChI Key |

HOMYIYLRRDTKAA-RZGXGQPASA-N |

Isomeric SMILES |

CCCCCCCCCCCCCC[C@H](C(=O)NC(CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CC/C=C\CCCCCCCCC)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCC=CCCCCCCCCC)O)O |

Appearance |

Powder |

Synonyms |

soya-cerebroside II |

Origin of Product |

United States |

Preparation Methods

Petroleum Ether Extraction

Soybean lecithin (30–50 g) undergoes initial defatting using petroleum ether at 45–60°C under reflux conditions. The mixture is stirred for 30–60 minutes to dissolve low-polarity contaminants, followed by centrifugation at 3,000–5,000 rpm to separate the petroleum ether layer (containing triglycerides) from the denser cerebroside-rich sediment. This step achieves a 65–70% reduction in neutral lipid content, concentrating cerebrosides in the lower phase.

Ethanol Recrystallization

The crude cerebroside sediment is subjected to hot ethanol extraction (45–60°C) at a 1:1–1:3 (w/v) ratio. Ethanol selectively solubilizes cerebrosides while precipitating residual proteins and polysaccharides. Three consecutive extractions yield a combined extract with 85–90% cerebroside recovery, which is concentrated under reduced pressure to obtain a semi-solid residue.

Chromatographic Purification Strategies

Purification of this compound requires multistep silica gel chromatography to resolve it from structurally similar ceramides and glycosphingolipids. The process exploits polarity differences between cerebrosides and co-extracted lipids.

Primary Silica Gel Column Chromatography

The semi-solid residue is dissolved in chloroform and loaded onto a silica gel column (100–200 mesh). Sequential elution with chloroform:methanol gradients removes low-polarity impurities (e.g., sterols) and fractionates cerebrosides based on hydroxyl group content:

Table 1: Gradient Elution Parameters for Primary Purification

| Eluent Ratio (Chloroform:Methanol) | Volume (mL) | Target Fraction |

|---|---|---|

| 100:1 | 300 | Neutral lipids |

| 50:1 | 300 | Ceramides |

| 25:1 | 300 | This compound |

Fractions are monitored via thin-layer chromatography (TLC) using 50% sulfuric acid visualization. This compound elutes at chloroform:methanol 25:1, yielding a 97.27% recovery rate.

Secondary Silica Gel Chromatography

To achieve >98% purity, the primary fractions undergo a second chromatographic separation with a shallower gradient (chloroform:methanol 20:1 to 10:1). This step resolves this compound from isoform contaminants differing in fatty acid chain unsaturation.

Structural Validation and Quality Control

Final product integrity is verified through spectroscopic and chromatographic analyses. Nuclear magnetic resonance (NMR) confirms the presence of a β-D-glucosyl moiety linked to a ceramide backbone featuring an (E/Z)-4,8-diunsaturated C18 sphingosine and 2-hydroxypalmitic acid.

Table 2: Key Spectroscopic Signatures of this compound

| Technique | Diagnostic Signal | Reference |

|---|---|---|

| -NMR | δ 4.15 (d, J = 7.8 Hz, H-1 of glucose) | |

| -NMR | δ 104.2 (C-1 of glucose) | |

| HPLC-ELSD | Retention time: 14.2 ± 0.3 min |

High-performance liquid chromatography with evaporative light scattering detection (HPLC-ELSD) quantifies purity, typically exceeding 98.86% with a mass recovery of 97.27%.

Comparative Analysis of Extraction Efficiency

Industrial methods prioritize solvent recyclability and yield. The patented petroleum ether-ethanol-silica gel protocol achieves a 15–20% higher yield than traditional methanol-chloroform partitioning, reducing production costs by 30–40%. Ethanol’s low toxicity also aligns with green chemistry principles, making it preferable for cosmetic-grade preparations.

Challenges and Optimization Opportunities

Despite high purity outputs, current methods face limitations:

-

Low Throughput : Silica gel chromatography remains time-intensive, requiring 8–12 hours per batch.

-

Solvent Consumption : Over 1 L of chloroform per 100 g of lecithin raises environmental concerns.

-

Isomer Separation : The (E/Z)-sphingosine configuration necessitates chiral columns for enantiopure products, increasing costs.

Microfluidic chromatography and enzymatic hydrolysis of phospholipids represent promising avenues for scaling production while minimizing waste .

Chemical Reactions Analysis

Types of Reactions: Soyacerebroside II undergoes various chemical reactions, including:

Chelation: It forms complexes with calcium ions, acting as a tridentate chelating ligand.

Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or enzymatic conditions.

Common Reagents and Conditions:

Chelation: Calcium ions (Ca²⁺) are commonly used in chelation reactions.

Hydrolysis: Acidic conditions or specific enzymes like glycosidases.

Major Products:

Calcium Complexes: Formation of calcium ion complexes.

Hydrolyzed Products: Free sphingosine and glucose molecules.

Scientific Research Applications

Soyacerebroside II has a wide range of scientific research applications, including:

Chemistry: Studying its ionophoretic properties and its role in calcium ion transport.

Industry: Utilizing its unique properties in the development of biochemical assays and diagnostic tools.

Mechanism of Action

Soyacerebroside II exerts its effects primarily through its ability to bind and transport calcium ions. The mechanism involves:

Comparison with Similar Compounds

Structural Comparison

Soyacerebroside II is closely related to Soyacerebroside I (CAS: 114297-20-0). Both share the molecular formula C₄₀H₇₅NO₉ and a molecular weight of 714.0 g/mol . However, key structural differences exist:

- Soyacerebroside I has a shorter aliphatic chain in the sphingoid base, lacking two methylene groups compared to derivatives like compound 1 in .

- This compound features distinct hydroxylation patterns or double bond positions in its fatty acid chain, which influence its biological activity .

Table 1: Structural and Molecular Data

| Property | This compound | Soyacerebroside I |

|---|---|---|

| CAS Number | 115074-93-6 | 114297-20-0 |

| Molecular Formula | C₄₀H₇₅NO₉ | C₄₀H₇₅NO₉ |

| Molecular Weight | 714.0 g/mol | 714.0 g/mol |

| Key Structural Feature | Longer aliphatic chain | Shorter aliphatic chain |

| Primary Sources | Soybean, garlic, spinach | Soybean, onion, herbs |

| Bioactive Moieties | Glucose-linked ceramide | Glucose-linked ceramide |

Bioactivity Comparison

Neuroprotective Activity

- This compound exhibits weak neuroprotective activity in PC12 cells against glutamate-induced apoptosis (EC₅₀: 27.1 ± 0.33 μM) . Earlier studies erroneously attributed this activity to Soyacerebroside I due to misidentification .

Immunomodulatory Effects

- Both compounds suppress LPS-induced IL-18 secretion in human peripheral blood mononuclear cells (PBMCs), but their combined use (as an isomeric mixture) shows enhanced efficacy compared to individual application .

Antimicrobial and Antidiabetic Activity

- Neither compound has significant antimicrobial activity, unlike other cerebrosides (e.g., Zephyranamide A/B) with MIC values of 4–64 μg/mL .

Misidentification and Clarification in Literature

Early studies (e.g., Wang et al., 2013) misassigned neuroprotective activity to Soyacerebroside I, later corrected by Jin et al. (2017) to this compound . This underscores the necessity of rigorous structural validation in cerebroside research.

Biological Activity

Soyacerebroside II is a sphingoglycolipid extracted from soybeans (Glycine max), known for its unique biological activities, particularly its anti-inflammatory properties and calcium ionophoretic effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is characterized by its structure as a calcium ionophore, which allows it to facilitate the transport of calcium ions across cell membranes. This property is attributed to its ability to form complexes with calcium ions through specific functional groups in its molecular structure. The compound serves as a tridentate chelating ligand for Ca²⁺ ions, involving interactions from the amide carbonyl and hydroxyl groups .

Anti-Inflammatory Activity

Research has demonstrated that this compound exhibits significant anti-inflammatory effects. A study indicated that it suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated RAW264.7 cells, which are commonly used as a model for inflammatory responses . This inhibition suggests that this compound could be beneficial in treating conditions characterized by excessive inflammation.

Key Findings:

- Inhibition of MCP-1 Expression: this compound treatment reduced IL-1β-induced monocyte chemoattractant protein-1 (MCP-1) expression in human synovial fibroblasts, which is crucial for monocyte migration during inflammatory responses .

- Regulation of miR-432: The compound was shown to upregulate miR-432 levels, which plays a role in suppressing inflammatory pathways by targeting specific mRNAs related to inflammation .

Calcium Ionophoretic Activity

As a calcium ionophore, this compound facilitates the influx of calcium ions into cells, which can influence various cellular processes including muscle contraction, neurotransmitter release, and cell signaling pathways. This property may also contribute to its anti-inflammatory effects by modulating intracellular calcium levels that affect signaling cascades involved in inflammation .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Inflammatory Response Modulation:

- Calcium Complex Formation:

- Potential Therapeutic Applications:

Comparative Analysis of Biological Activities

| Activity | This compound | Other Compounds |

|---|---|---|

| Anti-inflammatory | Yes | Yes (e.g., Celecoxib) |

| Calcium ionophore | Yes | Yes (e.g., A23187) |

| Modulation of MCP-1 | Yes | Limited |

| Upregulation of miR-432 | Yes | Not extensively studied |

Q & A

Q. What statistical approaches are robust for analyzing dose-response data in cerebroside research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.